Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine
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Overview
Description
Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine is a compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-tetrazol-5-yl group
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The stability and reactivity of tetrazoles suggest that they may be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tetrazole moiety in the compound is known to form stable complexes with metal ions, which can influence enzyme activity and protein function. The cycloheptyl ring and benzyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity towards target biomolecules .
Cellular Effects
This compound has been observed to impact various cellular processes. It can modulate cell signaling pathways, alter gene expression, and influence cellular metabolism. The compound’s interaction with specific receptors and enzymes can lead to changes in intracellular signaling cascades, affecting cell proliferation, differentiation, and apoptosis . Additionally, its effects on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The tetrazole moiety can chelate metal ions, leading to enzyme inhibition or activation. The compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA. These interactions can result in changes in transcriptional and translational processes, ultimately affecting protein synthesis and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity vary significantly with dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Its interaction with specific enzymes can lead to the formation of metabolites that may have distinct biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The benzylamine moiety can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Valsartan: A tetrazole-containing angiotensin II receptor antagonist used to treat hypertension.
Losartan: Another angiotensin II receptor antagonist with a tetrazole moiety.
Candesartan: A tetrazole-based drug used for hypertension and heart failure.
Uniqueness: Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine is unique due to its specific structural features, including the cycloheptyl group and the benzylamine moiety. These features may confer distinct biological activities and chemical reactivity compared to other tetrazole-containing compounds.
Properties
IUPAC Name |
N-[[3-(1-methyltetrazol-5-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-21-16(18-19-20-21)14-8-6-7-13(11-14)12-17-15-9-4-2-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXSTCZDSLBWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC(=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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